8-(Bromomethyl)-5-chloroquinoline
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Overview
Description
8-(Bromomethyl)-5-chloroquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-5-chloroquinoline typically involves the bromination of 5-chloroquinoline. One common method is the reaction of 5-chloroquinoline with N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(Bromomethyl)-5-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
- Substitution reactions yield various quinoline derivatives with different functional groups.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in dihydroquinolines .
Scientific Research Applications
8-(Bromomethyl)-5-chloroquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: Research has shown potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-(Bromomethyl)-5-chloroquinoline involves its interaction with cellular components. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their function. This interaction can inhibit the growth of microorganisms or cancer cells by disrupting essential biological processes .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
5-Chloroquinoline: A precursor in the synthesis of various quinoline derivatives.
8-Bromoquinoline: Another brominated quinoline derivative with similar reactivity
Uniqueness: 8-(Bromomethyl)-5-chloroquinoline is unique due to the presence of both bromomethyl and chloro groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
8-(bromomethyl)-5-chloroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXCAZDTKZDBLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CBr)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522381 |
Source
|
Record name | 8-(Bromomethyl)-5-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30522381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88474-19-5 |
Source
|
Record name | 8-(Bromomethyl)-5-chloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88474-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(Bromomethyl)-5-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30522381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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